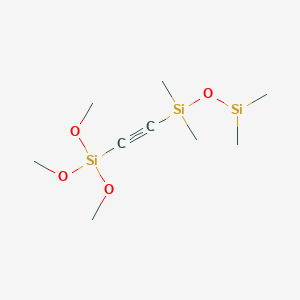
CID 23084948
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-Tetramethyl-1-[(trimethoxysilyl)ethynyl]disiloxane is an organosilicon compound with the molecular formula C9H26O4Si3. It is a colorless liquid that is used in various industrial and research applications due to its unique chemical properties. This compound is known for its ability to undergo various chemical reactions, making it a valuable intermediate in organic synthesis and polymer production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,3,3-Tetramethyl-1-[(trimethoxysilyl)ethynyl]disiloxane can be synthesized through several methods. One common approach involves the hydrosilylation of alkynes with hydrosilanes in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods
In industrial settings, the production of 1,1,3,3-Tetramethyl-1-[(trimethoxysilyl)ethynyl]disiloxane often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,3,3-Tetramethyl-1-[(trimethoxysilyl)ethynyl]disiloxane undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Oxidation: Conversion of silicon-hydrogen bonds to silicon-oxygen bonds.
Reduction: Reduction of carbonyl compounds to alcohols or amines.
Common Reagents and Conditions
Hydrosilylation: Platinum or rhodium catalysts, room temperature.
Oxidation: Hydrogen peroxide or other oxidizing agents, mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride, typically in anhydrous solvents.
Major Products Formed
Hydrosilylation: Formation of organosilicon compounds with Si-C bonds.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of alcohols, amines, or other reduced products.
Applications De Recherche Scientifique
1,1,3,3-Tetramethyl-1-[(trimethoxysilyl)ethynyl]disiloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the modification of biomolecules and surfaces for biological assays.
Medicine: Investigated for potential use in drug delivery systems and medical devices.
Industry: Utilized in the production of silicone polymers, resins, and coatings.
Mécanisme D'action
The mechanism of action of 1,1,3,3-Tetramethyl-1-[(trimethoxysilyl)ethynyl]disiloxane involves its ability to form stable Si-C and Si-O bonds through various chemical reactions. The compound can act as a reducing agent, hydrosilylation reagent, or cross-linking agent, depending on the reaction conditions and substrates involved. Its molecular targets include unsaturated organic compounds, carbonyl groups, and other reactive functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Similar in structure but contains vinyl groups instead of trimethoxysilyl groups.
1,1,3,3-Tetramethyldisiloxane: Lacks the trimethoxysilyl group and has different reactivity and applications.
Uniqueness
1,1,3,3-Tetramethyl-1-[(trimethoxysilyl)ethynyl]disiloxane is unique due to its trimethoxysilyl group, which imparts distinct reactivity and allows for versatile applications in organic synthesis and material science. Its ability to undergo hydrosilylation and other reactions makes it a valuable compound in various fields .
Propriétés
Formule moléculaire |
C9H21O4Si3 |
|---|---|
Poids moléculaire |
277.52 g/mol |
InChI |
InChI=1S/C9H21O4Si3/c1-10-16(11-2,12-3)9-8-15(6,7)13-14(4)5/h1-7H3 |
Clé InChI |
AEHJYUUVXLNBNU-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](C#C[Si](C)(C)O[Si](C)C)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-(Naphthalen-1-yl)-N~2~-[(1S)-1-phenylethyl]ethanediamide](/img/structure/B12525974.png)
![2-[4-(Benzyloxy)phenyl]-2-(bromomethyl)-4-methyl-1,3-dioxolane](/img/structure/B12525978.png)
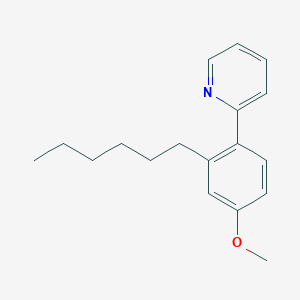
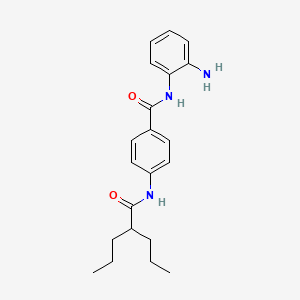
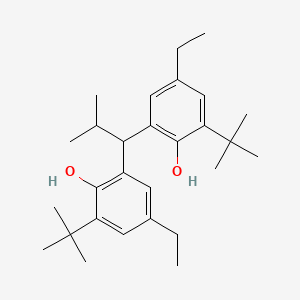
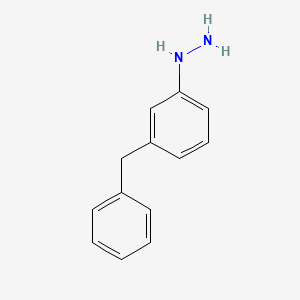

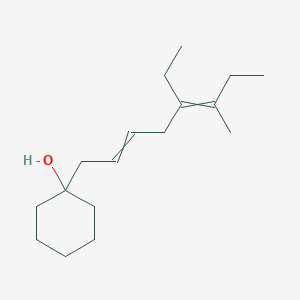
![1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B12526046.png)
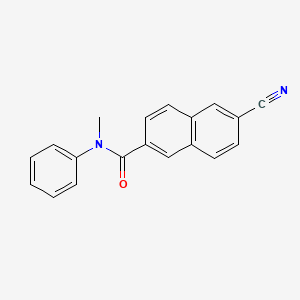
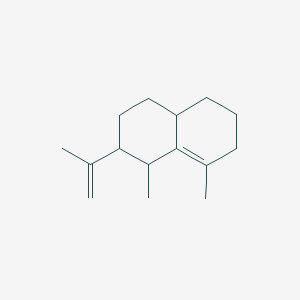
![S-[2-(Dimethylamino)-3-sulfanylpropyl] carbamothioate](/img/structure/B12526069.png)
![1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-methyl-3-(5-pyrimidinyl)-](/img/structure/B12526070.png)
![Selenocyanic acid, [4-(1,1-dimethylethyl)phenyl]methyl ester](/img/structure/B12526072.png)
